1-methylcyclopentane-1-carbaldehyde
Overview
Description
1-Methylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O. It is a colorless to almost colorless liquid and is primarily used in various chemical synthesis processes. The compound is characterized by a cyclopentane ring substituted with a methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst. Another method includes the hydroformylation of 1-methylcyclopentene, where the alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form the aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-methylcyclopentanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 1-Methylcyclopentane-1-carboxylic acid
Reduction: 1-Methylcyclopentanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1-Methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in chemical synthesis.
Comparison with Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the methyl group.
1-Methylcyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.
Cyclohexanecarboxaldehyde: Similar structure but with a six-membered ring and no methyl group.
Uniqueness: 1-Methylcyclopentane-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on a five-membered ring. This combination of functional groups and ring size imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-methylcyclopentane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGYJALETFVYJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-63-2 | |
Record name | 1-methylcyclopentane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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